Home > Products > Screening Compounds P80682 > N1,N8-Bisnorcymserine
N1,N8-Bisnorcymserine - 219920-81-7

N1,N8-Bisnorcymserine

Catalog Number: EVT-262624
CAS Number: 219920-81-7
Molecular Formula: C21H25N3O2
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bisnorcymserine, also known as N1-N8-Bisnorcymserine, is a butyrylcholinesterase inhibitor potentially for the treatment of Alzheimer's disease. The leaving group, bisnoreseroline, interacts in a non-covalent way with Ser(200) and His(440), disrupting the existing interactions within the catalytic triad, and it stacks with Trp(84) at the bottom of the gorge, giving rise to an unprecedented hydrogen-bonding contact. These interactions point to a dominant reversible inhibition mechanism attributable to the leaving group, bisnoreseroline, as revealed by kinetic analysis.
Source and Classification

N1,N8-Bisnorcymserine is synthesized through various chemical pathways that modify the structure of physostigmine. It belongs to the class of carbamate compounds, which are characterized by the presence of a carbonyl group attached to a nitrogen atom. This compound is primarily studied for its effects on cholinergic systems and its potential to improve cognitive function in conditions associated with cholinergic deficits.

Synthesis Analysis

Methods and Technical Details

The synthesis of N1,N8-Bisnorcymserine involves several key steps:

  1. Condensation Reaction: The process begins with the condensation of 6-methoxytryptamine with methyl chloroformate to form a carbamate intermediate.
  2. Alkylation: This intermediate undergoes alkylation with benzyl bromide, yielding an N-benzyl indole derivative.
  3. Oxidation: The indole ring is oxidized using dimethyl sulfoxide and hydrochloric acid to produce an oxindole.
  4. Methylation: Phase-transfer methylation is performed using iodomethane and benzyltrimethylammonium bromide, leading to the racemic methyl derivative.
  5. Reduction and Cyclization: The racemic compound undergoes reduction and cyclization with Red-Al to form the tricyclic structure characteristic of N1,N8-Bisnorcymserine.
  6. Resolution: The enantiomers are resolved using dibenzoyl D-tartaric acid to isolate the desired (3aS)-enantiomer.
  7. Final Modifications: Subsequent steps involve quaternization and hydrolysis to yield the final product .
Molecular Structure Analysis

Structure and Data

N1,N8-Bisnorcymserine possesses a complex tricyclic structure that can be represented as follows:

  • The core structure includes a bicyclic framework derived from tryptamine, modified with additional functional groups that enhance its biological activity.

Key structural features include:

  • A carbonyl group contributing to its activity as a cholinesterase inhibitor.
  • Multiple chiral centers that influence its pharmacological properties.

The molecular formula for N1,N8-Bisnorcymserine is C18H24N2O3C_{18}H_{24}N_2O_3, and it has a molecular weight of approximately 320.4 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

N1,N8-Bisnorcymserine participates in various chemical reactions that are essential for its synthesis and modification:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release active amines or alcohols.
  • Acetylation: The presence of hydroxyl groups allows for acetylation, which can modify solubility and biological activity.
  • Cholinesterase Inhibition: The compound acts as a reversible inhibitor of both acetylcholinesterase and butyrylcholinesterase, impacting neurotransmitter levels in synaptic clefts.

These reactions underscore its potential therapeutic applications in enhancing cholinergic transmission .

Mechanism of Action

Process and Data

N1,N8-Bisnorcymserine exerts its pharmacological effects primarily through inhibition of cholinesterases:

  • By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing its availability in synaptic clefts.
  • This mechanism enhances cholinergic signaling, which is crucial for cognitive functions such as memory and learning.

Research indicates that N1,N8-Bisnorcymserine has shown significant inhibition potency against both acetylcholinesterase and butyrylcholinesterase, making it a candidate for further development in treating Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N1,N8-Bisnorcymserine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges around 120-125 °C, indicating stability at room temperature.

Chemical properties include:

  • Reactivity towards nucleophiles due to the presence of electrophilic centers.
  • Stability under standard laboratory conditions but may decompose under extreme pH or temperature .
Applications

Scientific Uses

N1,N8-Bisnorcymserine has several promising applications in scientific research:

  • Neuropharmacology: Investigated for its potential use in treating cognitive impairments associated with Alzheimer's disease by enhancing cholinergic function.
  • Cholinesterase Inhibition Studies: Used as a reference compound in studies aimed at developing new cholinesterase inhibitors for therapeutic purposes.
  • Drug Development: Serves as a lead compound in the synthesis of novel derivatives aimed at improving efficacy and reducing side effects associated with existing treatments for neurodegenerative diseases .
Introduction to N1,N8-Bisnorcymserine in the Context of Cholinesterase Inhibition Research

Role of Butyrylcholinesterase (BuChE) in Neurodegenerative Pathophysiology

Butyrylcholinesterase (BuChE) has emerged as a critical enzyme in Alzheimer's disease (AD) progression, exhibiting distinct pathophysiological roles compared to acetylcholinesterase (AChE). In the healthy human brain, AChE predominates (accounting for ~90% of cholinesterase activity), while BuChE is primarily expressed in glial cells and specific neuronal populations within cognition-relevant regions like the hippocampus and amygdala [3] [6]. However, AD triggers a dramatic shift: AChE activity decreases by 45-90% in affected brain regions, whereas BuChE activity remains stable or increases by up to 40% [1] [3]. This imbalance becomes more pronounced as disease severity advances, positioning BuChE as the dominant cholinesterase in late-stage AD [4].

BuChE's pathological significance extends beyond cholinergic regulation. The enzyme co-localizes with amyloid-β (Aβ) plaques and neurofibrillary tangles – the hallmark neuropathological features of AD [1] [3]. Notably, BuChE covers up to 6 times more plaque area in AD brains compared to age-matched controls [3]. This association is functionally significant: plaque-bound BuChE undergoes conformational changes that alter its biochemical properties, including enhanced resistance to conventional cholinesterase inhibitors and increased promotion of Aβ fibril maturation [1]. Consequently, BuChE actively contributes to the transformation of "benign" diffuse amyloid deposits into "malignant" fibrillar plaques associated with neurotoxicity and disease progression [1] [3].

Table 1: Cholinesterase Alterations in Alzheimer's Disease Pathology

ParameterAcetylcholinesterase (AChE)Butyrylcholinesterase (BuChE)
Activity Change in AD BrainDecreases 45-90%Unchanged or increases up to 40%
Association with Aβ PlaquesModerateExtensive (covers 6x more area vs. controls)
Role in Aβ MaturationLimitedPromotes fibrillar plaque formation
Enzymatic Properties in PathologyReduced sensitivity to inhibitorsIncreased resistance to inhibitors
Cellular Expression in ADDeclines in neuronsIncreases in glia and plaque-associated regions

Rationale for Selective BuChE Inhibition in Alzheimer’s Disease Therapeutics

The distinct pathophysiology of BuChE in AD provides a compelling rationale for its selective inhibition as a therapeutic strategy. Unlike AChE-selective inhibitors (e.g., donepezil, galantamine), which lose efficacy as AChE-expressing neurons degenerate, BuChE inhibitors remain pharmacologically relevant throughout AD progression due to BuChE's preservation and upregulation [3] [5]. This is particularly crucial in advanced AD stages when AChE activity becomes markedly depleted. BuChE inhibition offers a mechanism to sustain acetylcholine (ACh) modulation by:

  • Compensating for AChE Loss: BuChE hydrolyzes ACh with increasing efficiency as AChE activity diminishes. Selective BuChE inhibitors amplify cholinergic neurotransmission precisely when AChE-targeted therapies become less effective [3] [5].
  • Modulating Non-Cholinergic Pathways: BuChE influences ghrelin hydrolysis, lipid metabolism, and detoxification processes implicated in neurodegeneration [1]. Its inhibition may mitigate Aβ plaque toxicity by reducing BuChE-mediated fibril maturation [1] [3].
  • Genotype-Dependent Efficacy: The BuChE-K variant (Ala539Thr polymorphism) is associated with slower AD progression and enhanced response to cholinesterase inhibitors like rivastigmine [3] [4]. Selective inhibitors could leverage this pharmacogenomic relationship for personalized treatment approaches.

Critically, selective BuChE inhibition may circumvent dose-limiting cholinergic side effects (nausea, vomiting, diarrhea) associated with AChE inhibitors, which arise from peripheral ACh accumulation [2] [5]. Preclinical studies demonstrate that selective BuChE inhibitors elevate brain ACh without provoking these adverse effects, offering improved tolerability [5].

Emergence of N1,N8-Bisnorcymserine as a Novel BuChE-Targeted Compound

N1,N8-Bisnorcymserine (BNC) represents an advanced-generation compound within the cymserine analog family, specifically designed for potent and selective BuChE inhibition. Derived from structural modifications of (-)-physostigmine, BNC eliminates methyl groups at the N1 and N8 positions of the cymserine backbone, optimizing its interaction with BuChE's active site [2] [5]. This molecular refinement yields several key advantages:

Enhanced Potency and Selectivity: Kinetic analyses reveal BNC inhibits human serum BuChE (structurally similar to brain BuChE) with an IC50 of 0.8 nM and a Ki of 0.4 nM – representing a 200-fold selectivity for BuChE over AChE [5]. This exceeds the potency of earlier analogs like cymserine (IC50 ~1.5 nM) and positions BNC among the most potent BuChE inhibitors reported. The competitive inhibition mode ensures reversible enzyme binding, reducing risks associated with irreversible cholinesterase inactivation [5].

Kinetic Profile: Comprehensive enzyme kinetics using Ellman's assay demonstrate BNC's exceptional binding characteristics:

Table 2: Kinetic Parameters of N1,N8-Bisnorcymserine Against Human BuChE

ParameterValueInterpretation
IC500.8 ± 0.1 nMConcentration for 50% enzyme inhibition
Ki0.4 ± 0.06 nMInhibition constant (affinity for enzyme)
KT500.75 ± 0.09 nMConcentration for 50% substrate turnover reduction
KPT0.85 ± 0.11 nMTransition state binding constant
RI1.02 ± 0.05Relative inhibition efficiency

Multi-Target Engagement: Beyond cholinesterase inhibition, BNC demonstrates amyloid-lowering properties in transgenic mouse models expressing mutant human APP and presenilin-1 [5]. This secondary action suggests potential disease-modifying effects, distinguishing BNC from purely symptomatic cholinesterase inhibitors. Molecular docking studies indicate BNC interacts with BuChE's catalytic triad (Ser198, His438, Glu325) and peripheral anionic site residues (Tyr332, Asp70), potentially interfering with BuChE-mediated Aβ aggregation [6].

Table 3: Comparative Profile of Experimental BuChE Inhibitors

CompoundBuChE IC50Selectivity vs. AChEAmyloid ModulationChemical Class
N1,N8-Bisnorcymserine0.8 nM200-foldAβ reductionCymserine analog
Tetrahydrofurobenzofuran cymserine15 nM>100-foldNot reportedFurobenzofuran cymserine
Dihydrobenzodioxepine cymserine3.2 nM~100-foldNot reportedBenzodioxepine cymserine
Posiphen metabolites>10 µMNoneAβ loweringCarbamate
Uracil derivatives>1 µMAChE-selectivePlaque reductionBis-uracil alkylamines

Therapeutic Implications: BNC's combination of nanomolar BuChE inhibition, favorable brain penetration, and amyloid-modifying activity positions it as a promising multi-mechanism therapeutic candidate. Its development reflects the strategic shift toward selectively targeting the cholinesterase most relevant to late-stage AD pathophysiology while engaging non-cholinergic disease mechanisms [5] [6].

Properties

CAS Number

219920-81-7

Product Name

N1,N8-Bisnorcymserine

IUPAC Name

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C21H25N3O2/c1-13(2)14-4-6-15(7-5-14)23-20(25)26-16-8-9-18-17(12-16)21(3)10-11-22-19(21)24-18/h4-9,12-13,19,22,24H,10-11H2,1-3H3,(H,23,25)/t19-,21+/m1/s1

InChI Key

ZIGIADNCAWZUAB-CTNGQTDRSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)NC4C3(CCN4)C

Solubility

Soluble in DMSO

Synonyms

Bisnorcymserine; N1-N8-Bisnorcymserine; N1 N8 Bisnorcymserine; N1N8Bisnorcymserine

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)NC4C3(CCN4)C

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N[C@@H]4[C@]3(CCN4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.